1,1'-(1,4-Diazepane-1,4-diyl)bis(prop-2-en-1-one)
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Overview
Description
1,1’-(1,4-Diazepane-1,4-diyl)bis(prop-2-en-1-one) is a chemical compound with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol . This compound features a diazepane ring, which is a seven-membered ring containing two nitrogen atoms, and two prop-2-en-1-one groups attached to the nitrogen atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,4-Diazepane-1,4-diyl)bis(prop-2-en-1-one) typically involves the reaction of 1,4-diazepane with acryloyl chloride in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of 1,1’-(1,4-Diazepane-1,4-diyl)bis(prop-2-en-1-one) can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
1,1’-(1,4-Diazepane-1,4-diyl)bis(prop-2-en-1-one) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-en-1-one groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Epoxides and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1’-(1,4-Diazepane-1,4-diyl)bis(prop-2-en-1-one) has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1’-(1,4-Diazepane-1,4-diyl)bis(prop-2-en-1-one) involves its interaction with molecular targets such as enzymes and receptors . The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity . This interaction can affect various cellular pathways and processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)bis(prop-2-en-1-one): Similar structure but with a quinoxaline ring instead of a diazepane ring.
1,1’-(Pyrazine-1,4-diyl)bis(prop-2-en-1-one): Contains a pyrazine ring instead of a diazepane ring.
Uniqueness
1,1’-(1,4-Diazepane-1,4-diyl)bis(prop-2-en-1-one) is unique due to its diazepane ring structure, which imparts specific chemical and biological properties . The presence of two prop-2-en-1-one groups allows for versatile chemical modifications and applications .
Properties
IUPAC Name |
1-(4-prop-2-enoyl-1,4-diazepan-1-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-3-10(14)12-6-5-7-13(9-8-12)11(15)4-2/h3-4H,1-2,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJVYJJWYLFVSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCN(CC1)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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